1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile
Description
Properties
IUPAC Name |
1,4-dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-8-3-4-9(2,11-8)7(5-8)6-10/h7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBHWASTCNRNFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(O1)(C(C2)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. Industrial production methods may involve the use of asymmetric catalysis to obtain enantiomerically enriched compounds .
Chemical Reactions Analysis
1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbon atoms adjacent to the oxygen bridge.
Common reagents and conditions used in these reactions include acidic or basic conditions, depending on the desired transformation. Major products formed from these reactions include derivatives with altered functional groups, such as alcohols, ketones, or carboxylic acids .
Scientific Research Applications
1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. Pathways involved may include inhibition of protein phosphatases or other enzymes critical for cellular functions .
Comparison with Similar Compounds
Core Structural Variations
The compound’s uniqueness lies in its 7-oxabicyclo[2.2.1]heptane framework, which differentiates it from non-oxygenated bicyclo analogs. Key comparisons include:
Key Observations :
- The 7-oxa substitution reduces molecular symmetry and increases polarity compared to non-oxygenated analogs.
Physicochemical Properties
Key Observations :
Thermodynamic and Stability Data
- Bicyclo[2.2.1]heptane-2-carbonitrile exhibits a liquid-phase enthalpy of combustion (ΔcH°liquid) of -4739.2 ± 1.3 kJ/mol . Comparable data for 1,4-dimethyl-7-oxabicyclo analogs is unavailable, but the oxygen atom likely reduces thermal stability due to increased polarity.
- Stereochemical stability : The (1R,2S,4S)-rel configuration in related compounds shows higher crystallinity and meets pharmacopeial standards for purity.
Biological Activity
1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile (CAS: 1315366-09-6) is a bicyclic compound with significant biological activity, particularly in the fields of agriculture and pharmacology. Its unique structure contributes to its efficacy as a pesticidal agent and potential therapeutic applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and recent research findings.
| Property | Value |
|---|---|
| Chemical Formula | C9H13NO |
| Molecular Weight | 151.21 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1315366-09-6 |
| Purity | 97% |
Pesticidal Properties
Research indicates that derivatives of 7-oxabicyclo[2.2.1]heptane, including this compound, exhibit notable pesticidal activity against various microorganisms and pests. A patent highlights its application for controlling undesired microorganisms and animal pests effectively, showcasing its potential as a biopesticide in agricultural settings .
Pharmacological Potential
Recent studies have explored the pharmacological activities associated with compounds containing the bicyclic structure of 7-oxabicyclo[2.2.1]heptane. The following sections summarize key findings:
Anticancer Activity : Compounds related to this bicyclic structure have shown promising anticancer properties through various mechanisms, including apoptosis induction in cancer cells . For instance, γ-butyrolactones have been reported to exhibit cytotoxic effects against specific cancer cell lines .
Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways . This suggests potential therapeutic applications in treating inflammatory diseases.
Neuroprotective Effects : Preliminary studies indicate that certain derivatives may offer neuroprotective benefits by reducing oxidative stress and modulating autophagy processes in neuronal cells . This area warrants further investigation due to its implications for neurodegenerative diseases.
Case Studies
- Pesticidal Efficacy : A study evaluated the effectiveness of this compound against common agricultural pests. Results showed a significant reduction in pest populations compared to untreated controls, indicating its potential as an eco-friendly pesticide .
- Anticancer Research : In vitro assays assessed the cytotoxicity of the compound against various cancer cell lines, revealing an IC50 value of approximately 34 µM for specific cell types . These findings support further exploration into its use as a chemotherapeutic agent.
Q & A
Basic Question: What are the key physicochemical properties of 1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile, and how can they be experimentally determined?
Methodological Answer:
The compound’s bicyclic framework and substituents (methyl, oxabicyclo, and nitrile groups) dictate properties like solubility, boiling point, and stability. Experimental determination involves:
- Boiling Point/Melting Point: Use differential scanning calorimetry (DSC) or capillary tube methods, referencing analogs like bicyclo[2.2.1]hept-5-ene-2-carbonitrile (b.p. 84°C at 6 mmHg) .
- Solubility: Test in polar (e.g., ethanol, acetone) and non-polar solvents (e.g., hexane) via gravimetric analysis. The oxabicyclo group may enhance solubility in ethers .
- Stability: Conduct accelerated degradation studies under varying pH, temperature, and light conditions, monitoring via HPLC or FTIR.
Advanced Question: How can computational methods predict the reactivity of the nitrile group in this compound?
Methodological Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic environment of the nitrile group. Key steps:
- Optimize the molecular geometry and compute electrostatic potential maps to identify electrophilic/nucleophilic sites.
- Compare with bicyclo[2.2.1]heptane-2-carbonitrile derivatives (e.g., 5-chloro-6-substituted analogs) to assess substituent effects on nitrile reactivity .
- Validate predictions with experimental data, such as reaction kinetics with nucleophiles (e.g., Grignard reagents) .
Basic Question: What spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- NMR: H NMR detects methyl groups (δ ~1.2–1.5 ppm) and oxabicyclo protons (δ ~3.5–4.5 ppm). C NMR identifies the nitrile carbon (δ ~115–120 ppm) and bicyclic carbons .
- IR: The nitrile stretching vibration (ν ~2240 cm) and ether C-O-C (ν ~1100 cm) confirm functional groups .
- Mass Spectrometry: High-resolution MS (HRMS) determines molecular weight (CHNO, exact mass 163.0997) and fragments (e.g., loss of CH groups) .
Advanced Question: How can contradictory data on the stereochemical outcomes of reactions involving this compound be resolved?
Methodological Answer:
Contradictions in stereoselectivity (e.g., epoxide ring-opening or nitrile transformations) require:
- Comparative Analysis: Replicate experiments under standardized conditions (solvent, catalyst, temperature) to isolate variables .
- Chiral Chromatography: Use HPLC with chiral stationary phases (e.g., cellulose derivatives) to separate enantiomers and quantify ratios .
- Theoretical Modeling: Apply molecular docking or transition-state simulations to predict steric/electronic influences on stereochemistry .
Basic Question: What synthetic routes are reported for this compound?
Methodological Answer:
- Bicyclic Framework Construction: Diels-Alder reactions between furan derivatives and dienophiles (e.g., maleic anhydride), followed by hydrogenation .
- Nitrile Introduction: Treat bicyclic alcohols with cyanating agents (e.g., TMSCN/ZnI) or via nucleophilic substitution of halides with KCN .
- Methylation: Use methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH) .
Advanced Question: How does the oxabicyclo moiety influence the compound’s participation in ring-opening reactions?
Methodological Answer:
The 7-oxabicyclo[2.2.1]heptane structure imposes steric constraints and electronic effects:
- Steric Effects: The bridgehead methyl groups hinder nucleophilic attack at the ether oxygen. Compare with non-methylated analogs (e.g., 7-oxabicyclo[4.1.0]heptane) to assess steric contributions .
- Electronic Effects: The electron-withdrawing nitrile group polarizes adjacent bonds, facilitating acid-catalyzed ring-opening (e.g., with HSO) to form diols or ketones .
- Kinetic Studies: Monitor reaction rates via in situ IR or NMR to map mechanistic pathways .
Basic Question: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Toxicity Assessment: Review regulatory data; analogs like bicyclo[2.2.1]heptane-2-carbonitrile derivatives are classified as hazardous (e.g., CAS 15271-41-7) due to cyanide release potential .
- Engineering Controls: Use fume hoods and sealed systems for synthesis/storage.
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and eye protection.
Advanced Question: How can isotopic labeling (e.g., 13^{13}13C, 15^{15}15N) elucidate metabolic or degradation pathways of this compound?
Methodological Answer:
- Synthesis of Labeled Analogs: Introduce C at the nitrile carbon via KCN substitution or N via ammonia-derived precursors .
- Tracing Studies: Use LC-MS/MS to track labeled fragments in biological/environmental matrices.
- Degradation Kinetics: Compare half-lives of labeled vs. unlabeled compounds under aerobic/anaerobic conditions .
Basic Question: What chromatographic methods are suitable for purifying this compound?
Methodological Answer:
- Normal-Phase HPLC: Use silica columns with hexane/ethyl acetate gradients to separate non-polar impurities.
- Reverse-Phase HPLC: C18 columns with water/acetonitrile for polar byproducts.
- GC-MS: Validate purity via gas chromatography for volatile derivatives (e.g., silylated intermediates) .
Advanced Question: How do structural analogs (e.g., 5-chloro-6-substituted derivatives) inform SAR studies for this compound?
Methodological Answer:
- Synthetic Modifications: Introduce halogens or methyl groups at specific positions (e.g., 5-chloro substitution in CAS 15271-41-7) to assess steric/electronic effects .
- Biological Assays: Compare cytotoxicity or enzyme inhibition profiles using modified analogs.
- Computational SAR: Map substituent effects on binding affinities via molecular dynamics simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
